AS-183 Demonstrates Sub-Micromolar ACAT Inhibition Comparable to Synthetic Inhibitors in Cell-Free Assays
AS-183 inhibits ACAT activity in rabbit liver microsomes with an IC50 of 0.94 µM [1]. For cross-study context, the well-characterized synthetic ACAT inhibitor avasimibe (CI-1011) has reported IC50 values ranging from 1.0 to 3.3 µM in comparable liver microsomal assay systems, while pactimibe (CS-505) exhibits IC50 values of 4.9 µM in hepatic microsomes and 2.0 µM in macrophage ACAT assays [2]. AS-183's sub-micromolar potency is therefore within the expected range for established ACAT inhibitors, though direct head-to-head comparative data are absent from the primary literature.
| Evidence Dimension | ACAT enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.94 µM |
| Comparator Or Baseline | Avasimibe: 1.0–3.3 µM (liver microsomes); Pactimibe: 4.9 µM (hepatic microsomes) / 2.0 µM (macrophage ACAT) |
| Quantified Difference | AS-183 IC50 approximately 1.1-fold lower than avasimibe lower bound; approximately 5.2-fold lower than pactimibe hepatic ACAT IC50 |
| Conditions | Rabbit liver microsomes (AS-183); rat/human liver microsomes (avasimibe); THP-1 macrophage microsomes (pactimibe) [1][2] |
Why This Matters
Procurement selection for ACAT inhibition studies should account for the fact that AS-183 demonstrates enzymatic potency comparable to or exceeding that of widely cited synthetic inhibitors, enabling its use as a naturally derived alternative in cell-free screening applications.
- [1] Kuroda K, Yoshida M, Uosaki Y, Ando K, Kawamoto I, Oishi E, Onuma H, Yamada K, Matsuda Y. AS-183, a novel inhibitor of acyl-CoA: cholesterol acyltransferase produced by Scedosporium sp. SPC-15549. J Antibiot (Tokyo). 1993;46(8):1196-1202. doi:10.7164/antibiotics.46.1196. PMID: 8407580. View Source
- [2] Llaverías G, Laguna JC, Alegret M. Pharmacology of the ACAT inhibitor avasimibe (CI-1011). Cardiovasc Drug Rev. 2003;21(1):33-50. doi:10.1111/j.1527-3466.2003.tb00104.x; and Kitayama K, Tanimoto T, Koga T, Terasaka N, Fujioka T, Inaba T. Importance of ACAT in foam cell formation and atherosclerosis: effects of pactimibe, a potent and selective ACAT inhibitor. J Pharmacol Sci. 2006;100(3):220-230. View Source
